Methyl7-bromoquinazoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-bromoquinazoline-2-carboxylate is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromoquinazoline-2-carboxylate typically involves the bromination of quinazoline derivatives followed by esterification. One common method involves the reaction of 7-bromoquinazoline with methanol in the presence of a catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of methyl 7-bromoquinazoline-2-carboxylate often employs transition metal-catalyzed reactions due to their efficiency and high yield. These methods include the use of palladium or copper catalysts to facilitate the bromination and esterification processes .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-bromoquinazoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming methyl quinazoline-2-carboxylate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinazoline-2-carboxylic acid derivatives.
Reduction: Methyl quinazoline-2-carboxylate.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 7-bromoquinazoline-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl 7-bromoquinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the suppression of cell proliferation and inflammation. The compound’s bromine atom plays a crucial role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl quinazoline-2-carboxylate: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
7-Chloroquinazoline-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.
Uniqueness
Methyl 7-bromoquinazoline-2-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and binding affinity to molecular targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy .
Eigenschaften
CAS-Nummer |
2090595-55-2 |
---|---|
Molekularformel |
C10H7BrN2O2 |
Molekulargewicht |
267.08 g/mol |
IUPAC-Name |
methyl 7-bromoquinazoline-2-carboxylate |
InChI |
InChI=1S/C10H7BrN2O2/c1-15-10(14)9-12-5-6-2-3-7(11)4-8(6)13-9/h2-5H,1H3 |
InChI-Schlüssel |
HAANLMGMLRWXAM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=C2C=CC(=CC2=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.